
2,2-Dimethyl-3-(prop-2-en-1-yl)cyclopropane-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-(prop-2-en-1-yl)cyclopropane-1-carbonyl chloride is an organic compound characterized by a cyclopropane ring substituted with a prop-2-en-1-yl group and a carbonyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(prop-2-en-1-yl)cyclopropane-1-carbonyl chloride typically involves the reaction of 2,2-Dimethyl-3-(prop-2-en-1-yl)cyclopropane-1-carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually refluxed until the evolution of gas ceases, indicating the completion of the reaction. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-(prop-2-en-1-yl)cyclopropane-1-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, such as amines, alcohols, or thiols, to form corresponding amides, esters, or thioesters.
Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, to form halogenated derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed.
Addition Reactions: Reagents such as bromine (Br2) or hydrogen bromide (HBr) are used. The reactions are usually performed at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used. The reactions are carried out under acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Addition Reactions: Halogenated derivatives.
Oxidation Reactions: Carboxylic acids and ketones.
科学研究应用
2,2-Dimethyl-3-(prop-2-en-1-yl)cyclopropane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes.
Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, such as fragrances and flavors, due to its unique structural features.
作用机制
The mechanism of action of 2,2-Dimethyl-3-(prop-2-en-1-yl)cyclopropane-1-carbonyl chloride involves its interaction with nucleophiles or electrophiles, depending on the type of reaction. The carbonyl chloride group is highly reactive and can readily undergo nucleophilic substitution reactions. The prop-2-en-1-yl group can participate in addition reactions with electrophiles. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropylmethyl acetate: This compound has a similar cyclopropane ring structure but with different substituents.
Ethyl 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate: Another compound with a similar cyclopropane ring but with an ester functional group.
Uniqueness
2,2-Dimethyl-3-(prop-2-en-1-yl)cyclopropane-1-carbonyl chloride is unique due to its combination of a cyclopropane ring, a prop-2-en-1-yl group, and a carbonyl chloride group. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
属性
CAS 编号 |
75077-08-6 |
|---|---|
分子式 |
C9H13ClO |
分子量 |
172.65 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-prop-2-enylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c1-4-5-6-7(8(10)11)9(6,2)3/h4,6-7H,1,5H2,2-3H3 |
InChI 键 |
LXIXKGPIRDONDE-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1C(=O)Cl)CC=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


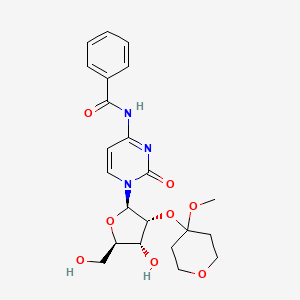
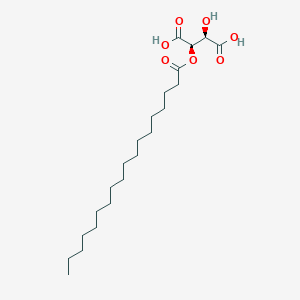
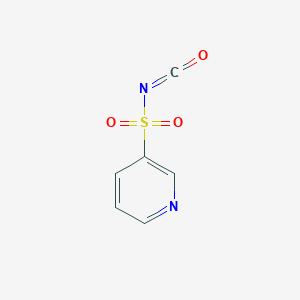

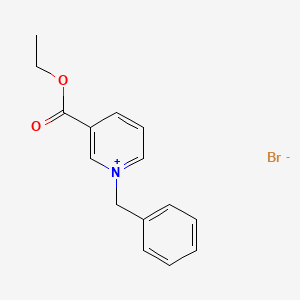
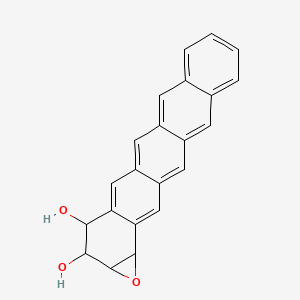


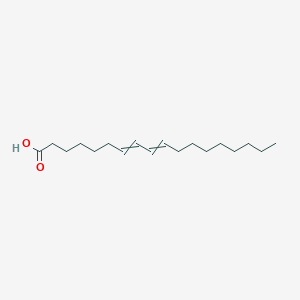
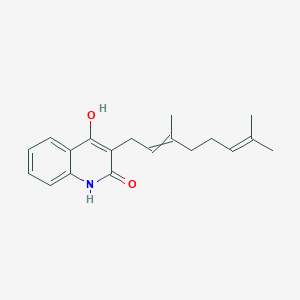

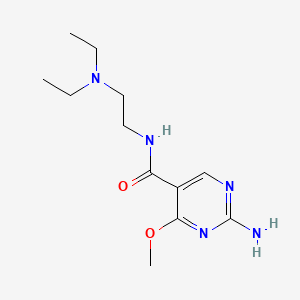
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)
